GGTI-2154
Description
Overview of Protein Prenylation and its Biological Significance
Protein prenylation is a crucial post-translational modification found in all eukaryotic cells. mdpi.comacs.orgcreative-proteomics.com It involves the covalent attachment of hydrophobic isoprenoid lipids to specific cysteine residues, typically located at the C-terminus of target proteins. mdpi.comcreative-proteomics.comresearchgate.netnih.gov This lipid modification is essential for the proper cellular activity, localization, and protein-protein interactions of a wide range of proteins. mdpi.comacs.orgcreative-proteomics.comnih.govspringernature.com
Farnesylation and Geranylgeranylation Processes
There are two primary types of protein prenylation: farnesylation and geranylgeranylation. mdpi.comcreative-proteomics.comnih.gov Farnesylation involves the addition of a 15-carbon isoprenoid lipid, farnesyl pyrophosphate (FPP), to a cysteine residue. creative-proteomics.comnih.govnih.govfrontiersin.org This process is catalyzed by the enzyme protein farnesyltransferase (FTase). creative-proteomics.comfrontiersin.orgnih.gov Geranylgeranylation, on the other hand, involves the attachment of a 20-carbon isoprenoid lipid, geranylgeranyl pyrophosphate (GGPP), to a cysteine residue. creative-proteomics.comresearchgate.netnih.govnih.govfrontiersin.org This modification is catalyzed by protein geranylgeranyltransferase I (GGTase I) and protein geranylgeranyltransferase type II (RabGGTase or GGTase-II). nih.govnih.gov
Both farnesylation and geranylgeranylation typically occur on proteins containing a C-terminal consensus sequence known as a CAAX motif, where C is cysteine, A is usually an aliphatic amino acid, and X is the C-terminal residue that helps determine which prenyltransferase modifies the protein. mdpi.comcreative-proteomics.comresearchgate.netnih.govnih.govjci.orgjci.org Following the initial prenylation step, the protein undergoes sequential proteolytic cleavage of the -aaX residues and methylation of the now-terminal prenylated cysteine. mdpi.comresearchgate.net These modifications increase the hydrophobicity of the protein's C-terminus, facilitating its anchoring to cellular membranes, such as the plasma membrane, endoplasmic reticulum, and Golgi apparatus. mdpi.comcreative-proteomics.comnih.gov
Role of Geranylgeranyltransferase I (GGTase I) in Protein Modification
GGTase I is a heterodimeric enzyme composed of α and β subunits. nih.govwikipedia.org It specifically catalyzes the transfer of a geranylgeranyl group from GGPP to the cysteine residue within a protein's C-terminal CAAX motif, particularly when the X residue is leucine. researchgate.netnih.govjci.orgjci.orgwikipedia.org This enzyme modifies a large number of proteins, estimated to be over 100, including many GTP-binding regulatory proteins (G proteins) such as the majority of Rho GTPases (RhoA, Rac1, Cdc42), Rap1, and several G protein gamma subunits. researchgate.netnih.govjci.orgjci.orgresearchgate.netaacrjournals.org Geranylgeranylation by GGTase I is crucial for the proper localization and function of these proteins, which are involved in diverse cellular processes including signal transduction, cell growth, differentiation, cell movement, cytoskeletal organization, and intracellular protein trafficking. acs.orgcreative-proteomics.comnih.govnih.govresearchgate.netaacrjournals.org
Rationale for GGTase I Inhibition as a Research Strategy
Given the critical roles of geranylgeranylated proteins in cellular functions, inhibiting GGTase I has emerged as a significant research strategy in chemical biology. By blocking the geranylgeranylation process, researchers can investigate the specific functions of geranylgeranylated proteins and their involvement in various physiological and pathophysiological states.
Involvement of Geranylgeranylated Proteins in Cellular Pathophysiology
Many geranylgeranylated proteins, particularly members of the Rho GTPase family, are deeply involved in cellular processes that, when dysregulated, contribute to various diseases. researchgate.netaacrjournals.org Studies have revealed that many of these proteins contribute to tumor development and metastasis. researchgate.net For instance, Rho GTPases are critical for inflammatory cell function and are implicated in conditions like erosive rheumatoid arthritis. jci.org Dysregulation of protein prenylation, including geranylgeranylation, has also been correlated with the development of diseases such as nonalcoholic fatty liver disease (NAFLD) and associated fibrosis. nih.gov The dependence of numerous signaling pathways on geranylgeranylation highlights GGTase I as a potential target for therapeutic intervention and a valuable subject for chemical biology research aimed at understanding disease mechanisms. researchgate.netjci.orgaacrjournals.org
Historical Context of Prenyltransferase Inhibitor Development in Research
The importance of protein prenylation in cellular function and its links to disease prompted interest in developing inhibitors of prenyltransferase enzymes as chemical probes and potential therapeutic agents. acs.orgspringernature.comnih.gov The discovery of the first prenylated protein in fungi in 1978 and subsequently in mammalian cells in the late 1980s marked the beginning of extensive research in this field. acs.orgnih.govnih.govresearchgate.net Initial efforts focused heavily on farnesyltransferase inhibitors (FTIs), largely due to the early focus on oncogenic Ras proteins, which are farnesylated. acs.orgspringernature.comjci.orgnih.gov However, it became apparent that some proteins, including certain Ras isoforms like K-Ras, could undergo alternative prenylation by GGTase I when FTase was inhibited, maintaining their function. nih.govucsf.edu This observation, coupled with the identification of the critical roles of geranylgeranylated proteins in various cellular processes and diseases, spurred the development of GGTase I inhibitors (GGTIs). nih.govspringernature.com The development of both FTIs and GGTIs has provided researchers with valuable tools to dissect the specific contributions of farnesylation and geranylgeranylation to protein function and cellular signaling. acs.orgspringernature.com
Positioning of GGTI-2154 within the Landscape of GGTase I Inhibitors
This compound is a synthetic compound that has been identified and utilized as a potent inhibitor of geranylgeranyltransferase I. ontosight.ai Its development falls within the broader effort to create selective inhibitors for prenyltransferases to study the biological roles of protein prenylation. This compound is described as a peptidomimetic, similar in structure to other CaaL peptidomimetic GGTIs like GGTI-287 and GGTI-297. nih.gov These types of inhibitors were developed to mimic the C-terminal CAAX motif of GGTase I protein substrates, thereby competing for binding to the enzyme's active site. nih.gov Research utilizing this compound contributes to understanding the impact of GGTase I inhibition on various cellular processes dependent on geranylgeranylated proteins. ontosight.ainih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-15(2)10-22(24(30)31)28-23(29)20-9-8-17(26-13-18-12-25-14-27-18)11-21(20)19-7-5-4-6-16(19)3/h4-9,11-12,14-15,22,26H,10,13H2,1-3H3,(H,25,27)(H,28,29)(H,30,31)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJLKAVQYXFCRU-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)NCC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)NCC3=CN=CN3)C(=O)N[C@@H](CC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601125051 | |
| Record name | N-[[5-[(1H-Imidazol-5-ylmethyl)amino]-2′-methyl[1,1′-biphenyl]-2-yl]carbonyl]-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601125051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251577-10-3 | |
| Record name | N-[[5-[(1H-Imidazol-5-ylmethyl)amino]-2′-methyl[1,1′-biphenyl]-2-yl]carbonyl]-L-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=251577-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GGTI-2154 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251577103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[[5-[(1H-Imidazol-5-ylmethyl)amino]-2′-methyl[1,1′-biphenyl]-2-yl]carbonyl]-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601125051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GGTI-2154 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33BP5968EC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Mechanistic Dissection of Ggti 2154 Action at the Molecular Level
Direct Enzymatic Inhibition of GGTase I by GGTI-2154
This compound exerts its effects through the direct inhibition of the GGTase I enzyme. This interaction prevents GGTase I from catalyzing the transfer of a geranylgeranyl moiety from geranylgeranyl pyrophosphate (GGPP) to the cysteine residue within the CAAX motif of substrate proteins ontosight.aimedchemexpress.eu.
Assessment of GGTase I Inhibition Potency
Studies have demonstrated that this compound is a potent inhibitor of GGTase I. Its inhibitory strength is quantified by its half-maximal inhibitory concentration (IC50). The IC50 value for this compound against GGTase I has been reported as 21 nM medchemexpress.eumedchemexpress.commedchemexpress.commedchemexpress.combioscience.co.uk. This indicates that a relatively low concentration of this compound is sufficient to achieve significant inhibition of GGTase I enzymatic activity.
Here is a summary of this compound's potency against GGTase I:
| Enzyme | Inhibitor | IC50 (nM) |
| GGTase I | This compound | 21 |
Selectivity Profile of this compound Against Other Prenyltransferases (e.g., FTase)
A key characteristic of this compound is its selectivity for GGTase I over other related prenyltransferases, particularly farnesyltransferase (FTase). FTase is another enzyme involved in protein prenylation, adding a farnesyl group to proteins with a specific CAAX motif medchemexpress.eu. Maintaining selectivity is crucial to avoid off-target effects and potential toxicity associated with inhibiting other essential prenylation pathways.
This compound has been shown to exhibit significant selectivity for GGTase I over FTase, with a selectivity ratio exceeding 200-fold medchemexpress.eumedchemexpress.commedchemexpress.commedchemexpress.com. The IC50 value for this compound against FTase is reported as 5600 nM medchemexpress.commedchemexpress.commedchemexpress.com. This substantial difference in IC50 values highlights this compound's preference for inhibiting GGTase I activity while having a considerably weaker effect on FTase. Other studies indicate a selectivity of over 250-fold mdpi.comnih.govnih.gov. Compared to earlier thiol-containing inhibitors like GGTI-297, this compound demonstrates improved selectivity and potency in whole cells nih.govaacrjournals.org.
The selectivity profile of this compound is summarized below:
| Enzyme | Inhibitor | IC50 (nM) | Selectivity (GGTase I / FTase) |
| GGTase I | This compound | 21 | >200-fold |
| FTase | This compound | 5600 |
Modulation of Protein Geranylgeranylation by this compound
The inhibition of GGTase I by this compound directly impacts the geranylgeranylation of its protein substrates. This leads to a cascade of effects on the localization and function of these proteins.
Impact on Substrates of GGTase I (e.g., RhoA, Rap1, R-Ras, Rac1, Cdc42, RalA, RalB)
GGTase I is responsible for the geranylgeranylation of numerous proteins, including many members of the Rho, Rap, and Ral families of small GTPases. These proteins play critical roles in various cellular processes, such as cell signaling, cytoskeletal organization, and membrane trafficking medchemexpress.eumedchemexpress.commdpi.comnih.gov. Inhibition of GGTase I by this compound prevents the geranylgeranyl modification of these substrates, impairing their ability to associate with cellular membranes, which is essential for their activity nih.govaacrjournals.org.
Studies have specifically examined the effect of this compound on the processing and membrane association of key geranylgeranylated proteins like RhoA, Rap1, and R-Ras. Treatment with this compound has been shown to inhibit the processing of these proteins, leading to their accumulation in the cytosolic fraction rather than the membrane fraction aacrjournals.orgnih.gov. This indicates that this compound effectively blocks their geranylgeranylation in cellular contexts aacrjournals.org. While assessing the band shift indicative of prenylation is difficult for geranylgeranylated proteins, the shift from membrane-bound (processed) to cytosolic (unprocessed) forms serves as a reliable indicator of inhibited geranylgeranylation aacrjournals.org. Inhibition of protein geranylgeranylation by GGTI compounds, including this compound, blocks the membrane association and function of Ral, Rho, and Rap subfamilies nih.govaacrjournals.org.
Here is a summary of the observed impact of this compound on specific GGTase I substrates:
| Substrate Protein | Effect of this compound Treatment | Observed Outcome |
| RhoA | Inhibition of geranylgeranylation | Reduced membrane association, increased cytosolic localization nih.govaacrjournals.org |
| Rap1 | Inhibition of geranylgeranylation | Reduced membrane association, increased cytosolic localization nih.govaacrjournals.org |
| R-Ras | Inhibition of geranylgeranylation | Reduced membrane association, increased cytosolic localization aacrjournals.orgnih.gov |
| Rac1 | Inhibition of geranylgeranylation | Reduced membrane association nih.gov |
| RalA | Inhibition of geranylgeranylylation | Blocked membrane association and function nih.govaacrjournals.org |
| RalB | Inhibition of geranylgeranylylation | Blocked membrane association and function nih.govaacrjournals.org |
Differential Effects on Farnesylated Proteins
In contrast to its significant impact on geranylgeranylated proteins, this compound demonstrates minimal to no inhibition of the processing of farnesylated proteins aacrjournals.org. This is consistent with its high selectivity for GGTase I over FTase. For example, studies have shown that treatment with this compound does not inhibit the processing of farnesylated proteins such as H-Ras and HDJ-2 aacrjournals.orgnih.gov. This differential effect underscores this compound's specificity for the geranylgeranylation pathway and its limited interference with processes dependent on farnesylation.
The differential effects of this compound on farnesylated proteins are summarized below:
| Substrate Protein | Prenylation Type | Effect of this compound Treatment |
| H-Ras | Farnesylation | No inhibition of processing aacrjournals.orgnih.gov |
| HDJ-2 | Farnesylation | No inhibition of processing aacrjournals.orgnih.gov |
Influence of this compound on Upstream and Downstream Signaling Cascades
The inhibition of protein geranylgeranylation by this compound has significant consequences for various upstream and downstream signaling pathways that rely on the proper localization and function of geranylgeranylated proteins.
Inhibition of GGTase I by this compound can lead to the suppression of signaling pathways critical for cell proliferation, survival, and differentiation aacrjournals.orgresearchgate.net. For instance, this compound has been shown to suppress the levels of constitutively activated phospho-Erk1/2 and phospho-Akt, which are downstream effectors of oncogenic Ras signaling and are involved in tumor survival pathways aacrjournals.orgresearchgate.net. This suggests that the ability of Ras to transduce signals to Akt and Erk pathways depends, at least in part, on geranylgeranylated proteins aacrjournals.org.
Furthermore, GGTI-mediated inhibition of RhoA geranylgeranylation has been linked to the induction of cell cycle arrest, particularly in the G1 phase nih.govplos.orgnih.gov. This is thought to involve the negative regulation of the cell cycle inhibitor p21CIP1/WAF1 by RhoA; thus, inhibiting RhoA can lead to increased p21CIP1/WAF1 expression plos.orgnih.govstem-art.com. GGTI treatment can also increase the levels of p27Kip1, another cell cycle inhibitor, and inhibit its phosphorylation plos.orgstem-art.com.
The impact of this compound on signaling cascades can be summarized as follows:
Suppression of phospho-Erk1/2 and phospho-Akt: this compound treatment reduces the activation levels of these key signaling molecules, which are involved in cell survival and proliferation pathways aacrjournals.orgresearchgate.net.
Modulation of Cell Cycle Regulators: Inhibition of geranylgeranylation, particularly of RhoA, can lead to increased expression of cell cycle inhibitors like p21CIP1/WAF1 and p27Kip1, contributing to G1 cell cycle arrest plos.orgnih.govstem-art.com.
Disruption of RhoA-mediated processes: By blocking RhoA geranylgeranylation and membrane association, this compound can interfere with RhoA-dependent processes such as actin cytoskeleton organization, cell adhesion, and cell proliferation nih.govplos.org.
Impact on R-Ras signaling: Inhibition of R-Ras function by GGTIs, including GGTI-2133 (a selective GGTI), has been shown to induce vascular permeability and increase phosphorylation of VE-Cadherin and Src, suggesting an influence on endothelial barrier function and downstream Src signaling nih.gov.
The influence of this compound on signaling pathways is a direct consequence of its ability to prevent the proper membrane localization and function of its geranylgeranylated protein targets, thereby disrupting the downstream signaling cascades that these proteins regulate.
Inactivation of MAPK/ERK Pathway Components (e.g., ERK1/2)
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a fundamental signaling cascade that transduces extracellular stimuli into intracellular responses, regulating processes like cell proliferation, differentiation, and survival. bosterbio.comcusabio.commdpi.com This pathway is typically initiated by the binding of growth factors or other ligands to receptor tyrosine kinases (RTKs), leading to the activation of small GTPases, including Ras and Rap proteins. bosterbio.comcusabio.comfrontiersin.org Activated GTPases then engage a kinase cascade involving Raf, MEK1/2, and ultimately ERK1/2, which are phosphorylated and activated. bosterbio.comcusabio.comfrontiersin.org Oncogenic mutations can lead to the constitutive activation of this pathway. bosterbio.comcusabio.com
Studies have shown that this compound effectively suppresses constitutively activated phospho-Erk1/2. aacrjournals.orgnih.govhpcr.jp Further research indicates that this compound constitutively inactivates the ERK1/2 signaling pathway. researchgate.net This effect is attributed to this compound's primary mechanism: the inhibition of GGTase I. By preventing the geranylgeranylation of critical proteins like Rap1 and R-Ras, which are known to influence the MAPK/ERK pathway, this compound disrupts the proper localization and function of these signaling mediators. aacrjournals.orgnih.govhpcr.jp Although H-Ras, a key initiator of the MAPK pathway, is primarily farnesylated, geranylgeranylated proteins play a significant role in mediating H-Ras malignant transformation, providing a link between GGTase I inhibition and MAPK/ERK modulation. aacrjournals.orgnih.govhpcr.jp
Detailed research findings demonstrate the impact of this compound on phospho-Erk1/2 levels. For instance, in studies using H-Ras transgenic mice, treatment with this compound suppressed the levels of constitutively activated phospho-Erk1/2 in breast tumors. aacrjournals.orgnih.govhpcr.jp This suppression of activated ERK1/2 contributes to the observed biological effects of this compound.
Disruption of PI3K/AKT Signaling Pathway
The phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is another critical intracellular cascade involved in regulating diverse cellular functions, including cell growth, proliferation, survival, and metabolism. d-nb.infomdpi.comscientificarchives.com Activation of this pathway is often triggered by growth factors and other extracellular signals binding to cell surface receptors, leading to the recruitment and activation of PI3K. d-nb.infomdpi.comscientificarchives.com Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), which serves as a docking site for AKT, leading to its phosphorylation and activation. d-nb.infoscientificarchives.com Dysregulation of the PI3K/AKT pathway is frequently observed in various cancers. mdpi.comscientificarchives.com
Similar to its effects on the MAPK/ERK pathway, this compound has been shown to suppress constitutively activated phospho-Akt. aacrjournals.orgnih.govhpcr.jp Research indicates that this compound constitutively inactivates the AKT signaling pathway. researchgate.net This disruption of PI3K/AKT signaling by this compound is also a consequence of its inhibition of GGTase I and the subsequent impact on the geranylgeranylation of regulatory proteins within or upstream of this pathway. While the precise geranylgeranylated proteins responsible for mediating this compound's effects on the PI3K/AKT pathway are a subject of ongoing research, the link between GGTase I inhibition and suppressed Akt phosphorylation is well-documented in experimental models. aacrjournals.orgnih.govhpcr.jp
Experimental data from studies in H-Ras transgenic mice demonstrated that this compound treatment suppressed the levels of constitutively activated phospho-Akt in breast tumors, alongside the suppression of phospho-Erk1/2. aacrjournals.orgnih.govhpcr.jp This simultaneous inactivation of both key survival pathways underscores the potential of this compound as a therapeutic agent.
Interaction with the Mevalonate (B85504) Pathway
The mevalonate pathway is a fundamental metabolic route responsible for the biosynthesis of cholesterol and essential isoprenoids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.govnih.gov These isoprenoid pyrophosphates are crucial lipid donors for the post-translational modification of proteins through prenylation, catalyzed by FTase and GGTase I. nih.govnih.gov FTase attaches a farnesyl group, while GGTase I attaches a geranylgeranyl group to target proteins, including the Ras and Rho GTPases. jci.orgaacrjournals.orgnih.govhpcr.jpnih.govnih.gov
This compound's interaction with the mevalonate pathway is intrinsically linked to its role as a GGTase I inhibitor. GGTase I utilizes GGPP, a product of the mevalonate pathway, as a substrate for protein geranylgeranylation. nih.govnih.gov By inhibiting GGTase I, this compound interferes with the utilization of GGPP for protein modification. aacrjournals.orgnih.govhpcr.jp
Research highlights that increased flux through the mevalonate pathway can lead to an increased supply of GGPP, which in turn can enhance the geranylgeranylation and activation of proteins like Rac1, a geranylgeranylated GTPase involved in various cellular processes. researchgate.netnih.gov Targeting the mevalonate pathway, for example, with statins that inhibit HMG-CoA reductase (a key enzyme in the pathway), can impact protein prenylation. nih.gov this compound, by directly inhibiting GGTase I, provides a more specific approach to disrupting the geranylgeranylation branch of protein prenylation downstream of mevalonate synthesis. This targeted inhibition affects the function of geranylgeranylated proteins that play roles in diverse cellular processes, including those regulated by the MAPK/ERK and PI3K/AKT pathways.
Iii. Cellular and Subcellular Responses to Ggti 2154
Effects on Cell Cycle Progression
Inhibition of protein geranylgeranylation by GGTIs, including GGTI-2154, has been shown to arrest the cell division cycle. aacrjournals.orgaacrjournals.org
Induction of G0/G1 Phase Arrest
This compound and other GGTase I inhibitors are well-documented to induce cell cycle arrest in the G0/G1 phase in various cancer cell lines. aacrjournals.orgaacrjournals.orgnih.gov This arrest prevents cells from progressing into the DNA synthesis (S) phase, thereby inhibiting proliferation. Studies have demonstrated that this compound treatment leads to a significant increase in the proportion of cells in the G0/G1 phase. researchgate.net For example, in certain cancer cell lines, GGTIs have been shown to cause G1 cell cycle arrest. aacrjournals.org
Modulation of Cell Cycle Regulators (e.g., p21waf, p27Kip1, Cyclin-Dependent Kinase Inhibition, Rb Hypophosphorylation)
The G0/G1 cell cycle arrest induced by this compound is associated with changes in the expression and activity of key cell cycle regulatory proteins. This compound has been shown to induce the expression of p21waf and p27Kip1. aacrjournals.orgresearchgate.netnih.gov These proteins are cyclin-dependent kinase inhibitors (CKIs) that play crucial roles in halting cell cycle progression, particularly at the G1 checkpoint. nih.govcreative-diagnostics.comnih.gov
p21 and p27 can inhibit the function of various cyclin-dependent kinases (CDKs), which are enzymes that drive cell cycle transitions. nih.govcreative-diagnostics.com Inhibition of CDK activity, such as CDK2 and CDK4, is a mechanism by which cells are held in the G1 phase. creative-diagnostics.comnih.gov Consequently, the retinoblastoma protein (Rb), a key substrate of CDK4 and CDK2, remains in a hypophosphorylated state. Hypophosphorylated Rb binds to and inactivates E2F transcription factors, preventing the expression of genes necessary for S phase entry. nih.gov this compound treatment has been shown to result in Rb hypophosphorylation, consistent with CDK inhibition and G1 arrest. aacrjournals.org
Data on the modulation of cell cycle regulators by GGTIs, including this compound, support their role in inducing G0/G1 arrest:
| Cell Cycle Regulator | Effect of this compound Treatment | Reference |
| p21waf | Induction/Increased levels | aacrjournals.orgnih.govresearchgate.net |
| p27Kip1 | Induction/Increased levels | aacrjournals.orgnih.gov |
| Cyclin-Dependent Kinases (CDKs) | Inhibition | aacrjournals.orgcreative-diagnostics.comnih.gov |
| Rb Protein | Hypophosphorylation | aacrjournals.org |
Induction of Programmed Cell Death by this compound
Beyond cell cycle arrest, this compound has been demonstrated to induce programmed cell death, specifically apoptosis, in various cancer models. aacrjournals.orgaacrjournals.orgresearchgate.netbiosynth.comnih.gov
Characterization of Apoptotic Pathways
The induction of apoptosis by this compound involves the modulation of several signaling pathways. Studies have indicated that this compound can inactivate the ERK1/2 and AKT signaling pathways, which are often constitutively active in cancer cells and promote cell survival. aacrjournals.orgresearchgate.netnih.gov Inhibition of these pathways contributes to the pro-apoptotic effects of this compound. aacrjournals.orgresearchgate.net While the precise mechanisms by which GGTIs induce apoptosis are still being uncovered, their ability to suppress survival pathways like the phosphatidylinositol 3'-OH kinase/Akt pathway appears to be significant. aacrjournals.org
This compound treatment has been shown to increase the number of apoptotic cells in tumor biopsies. aacrjournals.org This has been documented through methods such as TUNEL staining and the observation of apoptotic bodies. aacrjournals.orgresearchgate.net
Table: Apoptosis Induction by this compound
| Model/Cell Type | Observed Effect | Method of Detection | Reference |
| Breast carcinoma in H-Ras transgenic mice | Induced apoptosis, tumor regression | TUNEL staining, H&E staining (apoptotic bodies) | aacrjournals.orgresearchgate.netnih.gov |
| Human cancer cells (general) | Induced apoptosis | Not specified in snippet, but mentioned as a general effect | biosynth.com |
Suppression of Anti-Apoptotic Proteins (e.g., Survivin)
A mechanism contributing to this compound-induced apoptosis is the suppression of anti-apoptotic proteins. Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is often overexpressed in cancer and helps prevent cell death. glpbio.com Research has shown that this compound treatment can lead to decreased levels of survivin protein. nih.govnih.gov This downregulation of survivin weakens the cell's ability to evade apoptosis, making it more susceptible to programmed cell death. nih.govnih.gov The suppression of survivin has been identified as a critical target for GGTI-induced apoptosis. aacrjournals.orgnih.govgu.se
Impact on Cell Growth and Proliferation in In Vitro Models
Research findings indicate that GGTase I inhibitors, including this compound, suppress the growth of several human cancer cell lines, such as those from leukemia, pancreatic cancer, and breast cancer. aacrjournals.orgnih.gov The inhibition of cell proliferation in tumors treated with GGTIs has also been observed in in vivo models, further supporting the in vitro findings. aacrjournals.orgnih.gov
Table: In Vitro Impact on Cell Growth and Proliferation
| Cell Line Type | Observed Effect | Reference |
| Various human cancer cell lines (leukemia, pancreatic, breast) | Suppressed growth and proliferation | aacrjournals.orgnih.gov |
| Human lung adenocarcinoma A549 cells | Inhibition of proliferation (inferred from xenograft model success) | aacrjournals.orgnih.gov |
| Pancreatic cancer cell lines | Proliferation inhibition | researchgate.net |
Antiproliferative Activity Across Diverse Cancer Cell Lines
This compound has demonstrated the ability to suppress the growth of a variety of human cancer cell lines aacrjournals.orgnih.gov. Studies have reported its antiproliferative effects in leukemia, pancreatic cancer, and breast cancer cell lines aacrjournals.orgnih.gov. Specific cancer cell lines where this compound has shown activity include human lung adenocarcinoma A549 cells aacrjournals.orgnih.govaacrjournals.org, pancreatic carcinoma MiaPaCa2 cells nih.gov, and several breast carcinoma cell lines such as MDA-MB-435, MDA-MB-231, ZR75-1, BT-474, T47D, and MCF-7 researchgate.net.
Research indicates that this compound can cause cell cycle arrest, specifically at the G1 phase, contributing to its growth inhibitory effects aacrjournals.orgnih.gov. Inhibition of GGTase-I activity by compounds like this compound has been linked to the accumulation of p21CIP1/WAF1, a key regulator of cell cycle progression aacrjournals.orgnih.gov.
While specific IC50 values for this compound across a wide range of cell lines were not consistently available in the provided snippets for a comprehensive table, one source mentions IC50 values ranging from 38 to 985 µM for a dual inhibitor of FTase and GGTase-I (gliotoxin) in six different breast carcinoma cell lines, providing context for the range of activity observed with prenyltransferase inhibitors researchgate.net. Another source indicates this compound hydrochloride has an IC50 of 21 nM for GGTase I and 5600 nM for FTase, highlighting its selectivity medchemexpress.com. This compound has shown IC50 values of 26.7 and 25.4 µM in a cancer cell line medchemexpress.com.
Effects on Anchorage-Dependent and Anchorage-Independent Growth
This compound and other GGTase I inhibitors have been shown to disrupt both anchorage-dependent and anchorage-independent growth of cancer cells nih.govgu.seplos.orgspringernature.comdntb.gov.ua. Anchorage-independent growth, the ability of cells to grow without being attached to a substrate, is a hallmark of transformed cells and is often assessed using soft agar (B569324) assays aacrjournals.orgnih.govplos.org.
Studies have demonstrated that this compound can inhibit anchorage-independent growth in pancreatic cancer cell lines such as Panc-1 and MiaPaCa2 nih.govplos.org. Research suggests that the inhibition of geranylgeranylation of specific proteins, particularly RalA and RalB, mediates the effects of GGTIs on cellular growth nih.gov. Inhibition of RalB appears to be important for the effects on anchorage-dependent growth and apoptosis, while inhibition of RalA is implicated in the inhibition of anchorage-independent growth nih.gov. For instance, in MiaPaCa2 cells, stable expression of farnesylated (GGTI-insensitive) RalA rendered the cells less sensitive to the inhibition of soft agar growth by a GGTI, supporting the role of RalA inhibition in this process nih.gov.
Iv. Preclinical Research on Ggti 2154 in Non Human Biological Systems
In Vivo Efficacy Studies in Animal Models of Disease
The in vivo efficacy of GGTI-2154 has been evaluated in transgenic mouse models that develop mammary carcinomas driven by oncogenic Ras. Specifically, the MMTV-ν-Ha-Ras transgenic mouse model, which expresses the Harvey RAS gene under the control of the mouse mammary tumor virus promoter, has been utilized. jax.org In this model, the expression of the transgene leads to the development of mammary tumors, providing a relevant system to test Ras-targeted therapies. jax.org
Studies involving the treatment of MMTV-ν-Ha-Ras transgenic mice with this compound demonstrated significant antitumor effects. The compound was shown not only to halt the aggressive growth of established breast tumors but also to induce their regression. nih.govmedchemexpress.com This model serves as a critical tool for demonstrating the principle that inhibiting geranylgeranyltransferase I (GGTase I) can be an effective strategy against H-Ras-driven oncogenesis in a complex in vivo environment. nih.gov
The antitumor properties of this compound have also been assessed using human cancer xenograft models, where human tumor cells are implanted into immunodeficient mice. aacrjournals.orgmeliordiscovery.com One key model used to demonstrate the efficacy of this compound is the human lung adenocarcinoma A549 xenograft model. medchemexpress.comaacrjournals.org In this system, treatment with this compound resulted in a notable inhibition of tumor growth. medchemexpress.com
While direct studies on this compound in pancreatic carcinoma xenografts are less detailed in the provided literature, the importance of GGTase I in pancreatic cancer cell growth has been established, and other novel GGTase I inhibitors have shown excellent antitumor effects in human pancreatic cancer xenograft models. aacrjournals.org These xenograft platforms, which can be derived from established cell lines or directly from patient tumors (patient-derived xenografts or PDXs), are crucial for preclinical evaluation of novel anticancer agents as they allow for the study of human tumors in an in vivo setting. mdpi.commdpi.com
The administration of this compound in preclinical animal models has led to quantifiable tumor regression and growth inhibition. In the MMTV-ν-Ha-Ras transgenic mouse model, treatment with this compound induced an average regression of 54% (± 3%) across all 19 tumors analyzed. nih.gov The treatment not only stopped the aggressive growth of these breast carcinomas but also initiated a rapid regression process. nih.govmedchemexpress.com
In the context of human cancer xenografts, this compound demonstrated significant tumor growth inhibition. Specifically, in nude mice bearing A-549 human lung adenocarcinoma tumors, treatment resulted in a 60% inhibition of tumor growth. medchemexpress.com These findings highlight the compound's ability to interfere with tumor progression across different cancer models.
| Animal Model | Cancer Type | Key Finding | Reference |
|---|---|---|---|
| MMTV-ν-Ha-Ras Transgenic Mice | Mammary Carcinoma | Induced an average tumor regression of 54% (± 3%) | nih.gov |
| Nude Mice with A-549 Xenografts | Human Lung Adenocarcinoma | Inhibited tumor growth by 60% | medchemexpress.com |
Molecular and Cellular Analysis within In Vivo Systems
To ensure that the observed antitumor effects were due to the intended mechanism of action, molecular analyses were performed on tumor tissues from treated animals. In studies using H-Ras transgenic mice, examination of the breast tumors following treatment with this compound confirmed the specific inhibition of GGTase I. nih.gov Importantly, the activity of a related enzyme, farnesyltransferase (FTase), was not inhibited in the tumors of mice treated with this compound, demonstrating the selectivity of the compound for GGTase I in an in vivo setting. nih.gov This confirmation is critical for validating GGTase I as the molecular target responsible for the therapeutic response. nih.gov
The inhibition of GGTase I is expected to prevent the post-translational modification of specific substrate proteins, which is crucial for their proper localization and function. aacrjournals.org Analysis of tumor tissues from this compound-treated mice confirmed that the processing of several key geranylgeranylated proteins was inhibited. nih.gov
Specifically, the processing of RhoA, Rap1, and R-Ras was found to be suppressed in the tumors. nih.gov In contrast, the processing of farnesylated proteins, such as H-Ras and HDJ-2, remained unaffected, further underscoring the in vivo selectivity of this compound for GGTase I. nih.gov The disruption of the processing of these geranylgeranylated proteins, which are involved in critical cellular signaling pathways, is a key molecular consequence of this compound treatment and is linked to its antitumor efficacy. nih.gov
| Molecular Target/Process | Observation | Reference |
|---|---|---|
| GGTase I Enzyme Activity | Inhibited | nih.gov |
| FTase Enzyme Activity | Not Inhibited | nih.gov |
| Processing of RhoA (Geranylgeranylated) | Inhibited | nih.gov |
| Processing of Rap1 (Geranylgeranylated) | Inhibited | nih.gov |
| Processing of R-Ras (Geranylgeranylated) | Inhibited | nih.gov |
| Processing of H-Ras (Farnesylated) | Not Inhibited | nih.gov |
| Processing of HDJ-2 (Farnesylated) | Not Inhibited | nih.gov |
Evaluation of Signaling Pathway Modulation in Tumor Microenvironments (e.g., phospho-Akt, phospho-Erk1/2)
Preclinical investigations in non-human biological systems have demonstrated the capacity of this compound to modulate critical signaling pathways that are often dysregulated in tumor microenvironments. The tumor microenvironment plays a crucial role in cancer progression, with signaling cascades like the PI3K/Akt and Ras/Raf/MEK/ERK pathways being central to tumor cell proliferation, survival, and angiogenesis.
The mechanism by which this compound leads to the decreased phosphorylation of Akt is linked to the inhibition of geranylgeranylated proteins that are necessary for the proper functioning of signaling components upstream of Akt. For instance, the inhibition of RhoA activity has been shown to impair the phosphorylation of downstream effectors, including Akt. nih.gov Similarly, the suppression of phospho-Erk1/2 is a consequence of disrupting the Ras-Raf-MEK-Erk pathway, in which geranylgeranylated proteins play a vital role.
Histopathological Examination for Apoptosis and Differentiation Markers
Histopathological analyses of tumor tissues from preclinical models treated with this compound have provided evidence of increased apoptosis (programmed cell death) and cellular differentiation. nih.gov These findings are significant as they indicate a shift from a proliferative and undifferentiated tumor state to one characterized by cell death and maturation.
In studies involving H-Ras transgenic mice with aggressive breast tumors, treatment with this compound was found to induce apoptosis. nih.gov While the specific apoptosis markers evaluated in the histopathological examination for this compound are not detailed in the available literature, standard markers often assessed in such studies include the activation of caspases (such as cleaved caspase-3), which are the executive enzymes of apoptosis, and DNA fragmentation, which can be detected by techniques like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining. Another early marker of apoptosis is the externalization of phosphatidylserine, which can be detected by Annexin V binding. merckmillipore.comkumc.edunih.gov
Furthermore, this compound has been observed to induce differentiation toward a ductolobular breast epithelium phenotype in these preclinical models. nih.gov This suggests that the compound can promote the maturation of cancer cells into a more specialized and less aggressive state. Histopathological markers for differentiation in breast tissue would typically include the expression of specific cytokeratins and other proteins characteristic of mature epithelial cells, as well as morphological changes indicating a more organized tissue structure.
Combinatorial Research Strategies with this compound
The potential of this compound as a component of combination cancer therapy has been explored in preclinical settings, with the aim of enhancing the efficacy of existing treatments and overcoming drug resistance.
Synergistic Effects with Established Chemotherapeutic Agents (e.g., Cisplatin, Taxol, Gemcitabine)
While direct studies detailing the synergistic effects of this compound with cisplatin, taxol, and gemcitabine are limited in the publicly available scientific literature, research on other geranylgeranyltransferase inhibitors (GGTIs) provides a strong rationale for such combinations. One study referenced the investigation of a novel class of non-thiol-containing peptidomimetic inhibitors of geranylgeranyltransferase I, to which this compound belongs, in combination therapy with cisplatin, Taxol, and gemcitabine. medchemexpress.com
Studies on other GGTIs have demonstrated synergistic effects when combined with taxanes like docetaxel in prostate cancer cells. nih.govnih.gov Taxanes, including Taxol (paclitaxel) and docetaxel, function by stabilizing microtubules and inducing cell cycle arrest. The synergistic interaction with GGTIs is thought to arise from the complementary mechanisms of action, where the GGTI inhibits signaling pathways that promote cell survival and proliferation, thereby rendering the cancer cells more susceptible to the cytotoxic effects of the taxane. nih.gov
The following table summarizes the nature of the synergistic interactions observed in preclinical studies with GGTIs and chemotherapeutic agents.
| Combination | Cancer Model | Observed Effect |
| GGTI + Docetaxel | Prostate Cancer Cells | Synergistic inhibition of cell growth across a broad range of concentrations. nih.govnih.gov |
Note: The data for Docetaxel is based on a general Geranylgeranyltransferase Inhibitor (GGTI) and not specifically this compound.
Synergistic Effects with Mevalonate (B85504) Pathway Inhibitors (e.g., Lovastatin)
The combination of GGTIs with inhibitors of the mevalonate pathway, such as statins (e.g., lovastatin), has been investigated as a strategy to enhance anti-cancer activity. The mevalonate pathway is responsible for the synthesis of isoprenoid precursors, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are substrates for protein prenylation. Statins inhibit HMG-CoA reductase, the rate-limiting enzyme in this pathway, thereby reducing the cellular pool of these isoprenoids.
A preclinical study utilizing a novel nonpeptidomimetic GGTI, GGTI-2Z, in combination with lovastatin, demonstrated a synergistic inhibition of proliferation in malignant peripheral nerve sheath tumor cells. nih.gov This enhanced effect is attributed to the dual blockade of the mevalonate pathway, with lovastatin reducing the production of GGPP and the GGTI inhibiting its utilization by geranylgeranyltransferase I. This combination was also found to induce a G0/G1 cell cycle arrest and autophagy. nih.gov
The table below outlines the findings from a preclinical study on the combination of a GGTI with a mevalonate pathway inhibitor.
| Combination | Cancer Model | Observed Effect |
| GGTI-2Z + Lovastatin | Malignant Peripheral Nerve Sheath Tumor Cells | Synergistic inhibition of cell proliferation and induction of G0/G1 cell cycle arrest and autophagy. nih.gov |
Note: The data presented is for the compound GGTI-2Z, a novel geranylgeranyl transferase inhibitor, and not this compound.
V. Structure Activity Relationship and Drug Discovery Aspects of Ggti 2154
Structural Classification of GGTI-2154 as a Peptidomimetic Inhibitor
This compound is classified as a peptidomimetic inhibitor of geranylgeranyltransferase I (GGTase I). ontosight.aimedchemexpress.euresearchgate.net Peptidomimetics are compounds that mimic the structure and function of peptides but often possess improved properties such as enhanced stability and bioavailability. ontosight.ai this compound was developed as a CaaL peptidomimetic, mimicking the C-terminal CaaX box motif of proteins that are substrates for prenylation. nih.gov The structure of this compound includes an L-leucine backbone, a biphenyl (B1667301) group attached via an amide bond, and an imidazole (B134444) ring and a methyl group modifying the biphenyl group. ontosight.ai This non-thiol-containing structure is a key feature that distinguishes it from earlier GGTase I inhibitors. aacrjournals.orgnih.gov
Comparative Analysis with Other GGTase I Inhibitors
Distinctions from Thiol-Containing GGTIs
Earlier GGTase I inhibitors often contained a thiol group, which mimicked the cysteine residue in the CaaX box motif. aacrjournals.orgmdpi.com this compound, however, is a non-thiol-containing peptidomimetic. aacrjournals.orgnih.gov This structural difference contributes to distinct pharmacological profiles and potentially reduced toxicity compared to thiol-containing inhibitors like FTI-276 and GGTI-297. aacrjournals.orgsmolecule.com The imidazole group in this compound replaces the thiol found in some earlier inhibitors, providing oxidative stability while retaining binding affinity to the zinc ion in the enzyme's active site. aacrjournals.org
Comparison of Potency and Selectivity with Related Compounds (e.g., GGTI-297, FTI-2148)
This compound demonstrates potent and selective inhibition of GGTase I. medchemexpress.eumedchemexpress.com In vitro, this compound has an IC₅₀ of 21 nM for GGTase I. medchemexpress.euaacrjournals.orgmedchemexpress.com It exhibits significant selectivity for GGTase I over farnesyltransferase (FTase), with an IC₅₀ of 5600 nM for FTase, representing over 200-fold selectivity for GGTase I. medchemexpress.euaacrjournals.orgmedchemexpress.com
Comparing this compound to other inhibitors:
GGTI-297: this compound is more potent than the thiol-containing GGTI-297, with an IC₅₀ of 21 nM compared to 55 nM in vitro. aacrjournals.org Furthermore, this compound is significantly more selective for GGTase I over FTase (266-fold) than GGTI-297 (4-fold). aacrjournals.org In whole cells, this compound is also reported to be more potent and selective than GGTI-297. medchemexpress.euaacrjournals.orgnih.gov
FTI-2148: FTI-2148 is a non-thiol-containing inhibitor that is highly selective for FTase (IC₅₀ 1.4 nM) over GGTase I (IC₅₀ 1700 nM). aacrjournals.orgnih.govsmolecule.com This highlights the ability to design non-thiol peptidomimetics with distinct selectivity profiles for either FTase or GGTase I based on structural modifications. aacrjournals.org
The following table summarizes the in vitro potency and selectivity of this compound, GGTI-297, and FTI-2148:
| Compound | GGTase I IC₅₀ (nM) | FTase IC₅₀ (nM) | Selectivity (GGTase I vs FTase) |
| This compound | 21 | 5600 | ~266-fold |
| GGTI-297 | 55 | ~203 (reported as 0.2 µM or 203 nM) jinpanlab.comjinpanlab.com | ~4-fold |
| FTI-2148 | 1700 | 1.4 | ~0.0008-fold (Selective for FTase) |
Note: IC₅₀ values can vary slightly depending on the specific assay conditions used in different studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Related Scaffolds
Quantitative Structure-Activity Relationship (QSAR) modeling has been employed in the discovery and optimization of GGTase I inhibitors, including this compound and related compounds. nih.govnih.govacs.orgduke.edu QSAR models aim to establish a relationship between the structural properties of a set of compounds and their biological activity, allowing for the prediction of activity for new compounds. nih.govacs.org
Studies have utilized QSAR modeling for a dataset of GGTIs, including peptidomimetics like this compound and GGTI-297, as well as compounds with novel scaffolds. nih.govnih.gov These models have been developed using various methods, such as k nearest neighbor (kNN), automated lazy learning (ALL), and partial least squares (PLS). nih.govnih.govacs.org Rigorously validated QSAR models have been used for virtual screening of large chemical libraries to identify potential GGTase I inhibitors with novel structures. nih.govnih.govacs.org This approach has successfully identified compounds with GGTase I inhibitory activity that were structurally dissimilar to known GGTIs like the peptidomimetics. nih.govnih.gov
Advancements in GGTase I Inhibitor Design Inspired by this compound Research
The research on this compound and other non-thiol peptidomimetics has contributed significantly to the advancement of GGTase I inhibitor design. The demonstration that potent and selective GGTase I inhibition could be achieved with a non-thiol scaffold, incorporating features like the imidazole group, opened new avenues for inhibitor design. researchgate.netaacrjournals.orgmdpi.com
The success in developing highly selective non-thiol inhibitors like this compound, and later compounds with even higher selectivity such as GGTI-2418 (which reportedly has over 5000-fold selectivity for GGTase I over FTase), highlights the impact of this research. researchgate.netmdpi.com These advancements have moved the field beyond thiol-dependent mechanisms and inspired the exploration of diverse chemical scaffolds for GGTase I inhibition. mdpi.complos.org The use of QSAR modeling, as applied to datasets including this compound, has further facilitated the discovery of structurally novel and active GGTIs. nih.govnih.gov
Vi. Mechanisms of Evasion and Resistance in Ggti 2154 Research
Characterization of Tumor Regrowth and Potential for Acquired Resistance
While initial studies have shown that GGTI-2154 can induce significant tumor regression in preclinical models, the long-term response and the potential for tumor regrowth following treatment are critical considerations. nih.gov The development of acquired resistance, where cancer cells that were initially sensitive to a drug evolve to become resistant, is a common challenge in oncology. mdpi.commdpi.com This process often involves the selection of pre-existing resistant cell clones or the acquisition of new genetic mutations during therapy. mdpi.com
In the context of targeted therapies, tumor regrowth can be driven by a variety of molecular changes. mdpi.comnih.govnih.gov Although specific studies detailing acquired resistance mechanisms to this compound are not prevalent, the principles observed with other targeted agents, such as EGFR or ALK inhibitors, provide a framework for potential mechanisms. nih.govresearchgate.net These can include secondary mutations in the drug's target (GGTase I), which prevent the inhibitor from binding effectively, or the amplification of the target gene.
Exploration of Intrinsic Resistance Mechanisms to GGTase I Inhibition
Intrinsic resistance refers to the inherent lack of sensitivity of some cancer cells to a drug from the outset. mdpi.com In the case of GGTase I inhibition, one identified mechanism of intrinsic resistance relates to the turnover rate of the target proteins. While many substrates of GGTase I are rapidly inhibited, suggesting high turnover rates, some geranylgeranylated proteins have very long half-lives. nih.gov G-protein gamma (Gγ) subunits, in particular, appear to be long-lived, making them naturally resistant to the effects of GGTIs like this compound. nih.gov This means that even if GGTase I is effectively inhibited, these pre-existing, long-lasting proteins can continue to function and promote cell survival pathways, thereby limiting the therapeutic efficacy of the inhibitor.
Identification of Compensatory Oncogenic Pathways in Response to this compound
Cancer cells can often overcome the inhibition of a single oncogenic pathway by activating alternative or "bypass" signaling routes to maintain growth and survival. nih.govresearchgate.netmdpi.com This activation of compensatory pathways is a key mechanism of both intrinsic and acquired resistance. mdpi.com Research has shown that this compound can suppress the constitutively activated phospho-Erk1/2 and phospho-Akt signaling pathways, which are critical for tumor cell proliferation and survival. nih.gov
A logical mechanism of resistance would therefore be the reactivation of these or other parallel pathways. For instance, the upregulation of receptor tyrosine kinases (RTKs) like MET or HER2 can lead to the reactivation of downstream signaling cascades such as the PI3K/AKT/mTOR and MAPK pathways, even in the presence of an inhibitor targeting a different part of the network. mdpi.commdpi.com While specific studies identifying the full spectrum of compensatory pathways activated in response to this compound are ongoing, the dysregulation of the mTOR pathway has been implicated in resistance to other targeted therapies. mdpi.com
Role of Specific Geranylgeranylated Proteins (e.g., RalA, RalB) in Mediating Resistance Phenotypes
Among the numerous proteins dependent on GGTase I for their function, the Ras-related small GTPases RalA and RalB have emerged as critical mediators of resistance to GGTase I inhibitors. nih.govnih.gov These two highly homologous proteins often have distinct, and sometimes opposing, functions in cancer biology. nih.gov
Research using GGTI-2417, a compound related to this compound, has provided direct evidence for the role of Ral proteins in resistance. Scientists engineered versions of RalA and RalB that could be farnesylated instead of geranylgeranylated, making them insensitive to GGTase I inhibitors. The expression of this modified, farnesylated RalB in pancreatic cancer cells conferred resistance to the pro-apoptotic and anti-anchorage-dependent growth effects of the GGTI. nih.govresearchgate.net Conversely, the expression of farnesylated RalA made the cells less sensitive to the inhibition of anchorage-independent growth. nih.govnih.gov These findings demonstrate that RalA and RalB are crucial, functionally distinct downstream targets of GGTIs and that their continued functioning is a key mechanism for mediating resistance phenotypes. nih.gov
The table below summarizes the distinct roles of RalA and RalB in mediating resistance to GGTase I inhibition based on these findings.
| Protein | Function in Resistance to GGTase I Inhibition |
| RalA | Mediates resistance to the inhibition of anchorage-independent growth . nih.govnih.gov |
| RalB | Mediates resistance to the pro-apoptotic and anti-anchorage-dependent growth effects of the inhibitor. nih.govresearchgate.net |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
